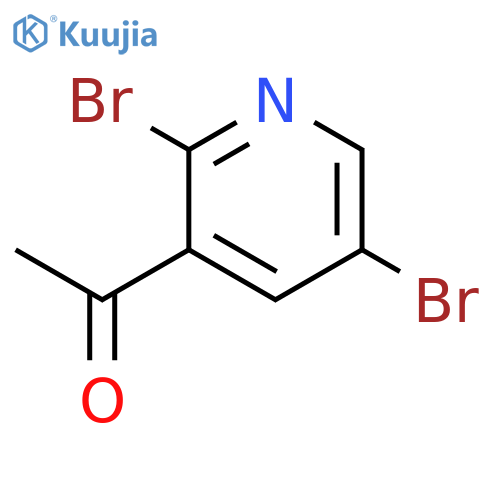Cas no 2089319-23-1 (1-(2,5-dibromopyridin-3-yl)ethan-1-one)

2089319-23-1 structure
商品名:1-(2,5-dibromopyridin-3-yl)ethan-1-one
1-(2,5-dibromopyridin-3-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-Dibromopyridin-3-yl)ethanone
- 1-(2,5-Dibromopyridin-3-yl)ethan-1-one
- 1-(2,5-dibromopyridin-3-yl)ethan-1-one
-
- インチ: 1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
- InChIKey: WOSGBSBAPGGDKR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(C)=O)=CC(=CN=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(2,5-dibromopyridin-3-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893100-0.05g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 0.05g |
$212.0 | 2023-09-18 | |
| Enamine | EN300-1893100-1.0g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 1.0g |
$914.0 | 2023-07-10 | |
| Enamine | EN300-1893100-0.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 0.5g |
$713.0 | 2023-09-18 | |
| Aaron | AR01JVAM-500mg |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 500mg |
$1006.00 | 2025-02-11 | |
| Enamine | EN300-1893100-5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 5g |
$2650.0 | 2023-09-18 | |
| 1PlusChem | 1P01JV2A-100mg |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 100mg |
$454.00 | 2023-12-19 | |
| Aaron | AR01JVAM-250mg |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 250mg |
$647.00 | 2025-02-11 | |
| 1PlusChem | 1P01JV2A-1g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 1g |
$1192.00 | 2023-12-19 | |
| Aaron | AR01JVAM-2.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 2.5g |
$2488.00 | 2025-02-11 | |
| 1PlusChem | 1P01JV2A-2.5g |
1-(2,5-dibromopyridin-3-yl)ethan-1-one |
2089319-23-1 | 95% | 2.5g |
$2276.00 | 2023-12-19 |
1-(2,5-dibromopyridin-3-yl)ethan-1-one 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2089319-23-1 (1-(2,5-dibromopyridin-3-yl)ethan-1-one) 関連製品
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
